Boc-L-phenylalanine methyl ester
Description
The exact mass of the compound Boc-Phe-OMe is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-12(13(17)19-4)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,16,18)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSWSVBXRBXPRL-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432331 | |
| Record name | Boc-Phe-OMe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51987-73-6 | |
| Record name | Boc-Phe-OMe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boc-L-phenylalanine methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Research Context and Significance of Boc Phe Ome
Role of Boc-Phe-OMe in Peptide Chemistry Research
The primary utility of Boc-Phe-OMe lies in its function as a fundamental component in the synthesis of peptides, which are essential molecules in numerous biological processes. chemimpex.comambeed.com
Boc-Phe-OMe is extensively used in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for creating peptide chains. smolecule.comsigmaaldrich.com In SPPS, amino acids are sequentially added to a growing peptide chain that is anchored to a solid resin support. vulcanchem.com The Boc group on Boc-Phe-OMe effectively shields the N-terminus, preventing unwanted side reactions during the coupling of the next amino acid in the sequence. smolecule.com This protective group can be selectively removed under specific acidic conditions, allowing for the controlled elongation of the peptide chain. The use of Boc-protected amino acids like Boc-Phe-OMe is a well-established strategy in SPPS. vulcanchem.com
Beyond SPPS, Boc-Phe-OMe is also a valuable reagent in solution-phase peptide synthesis. wipo.int This classical method involves the coupling of amino acids or peptide fragments in a homogenous solution. wipo.int Boc-Phe-OMe's solubility in common organic solvents makes it suitable for these reactions. vulcanchem.com Research has demonstrated the use of Boc-Phe-OMe in the synthesis of dipeptides and larger peptide fragments in solution, often employing coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate peptide bond formation. nih.gov Recent advancements have explored more efficient and sustainable methods for solution-phase synthesis using reagents like T3P®, where Boc-protected amino acids, including those similar in structure to Boc-Phe-OMe, are coupled with high efficiency and minimal side reactions. mdpi.com
The phenylalanine residue is a common component of many biologically active peptides. Consequently, Boc-Phe-OMe serves as a crucial precursor in the synthesis of various therapeutic agents and bioactive peptides. chemimpex.comchemimpex.com Its incorporation into peptide sequences is fundamental to creating compounds with potential applications in areas such as oncology and neurology. chemimpex.com By providing a stable and reactive form of phenylalanine, Boc-Phe-OMe enables the construction of complex peptide structures designed to mimic or inhibit natural biological pathways. smolecule.comchemimpex.com
Building Block in Solution-Phase Peptide Synthesis
Broader Applications in Chemical and Medicinal Sciences
The utility of Boc-Phe-OMe extends beyond traditional peptide synthesis into the broader fields of drug discovery and bioconjugation.
In the realm of drug development, Boc-Phe-OMe and its derivatives are instrumental. chemimpex.comsmolecule.com The ability to incorporate the phenylalanine moiety with a protected N-terminus allows for the systematic modification of peptide structures to enhance their therapeutic properties, such as stability and efficacy. chemimpex.com This makes it a valuable tool in medicinal chemistry for designing novel drugs that can target specific biological pathways. chemimpex.com The structural framework provided by Boc-Phe-OMe is a key element in the design of peptidomimetics, compounds that mimic the structure and function of natural peptides. smolecule.com
Bioconjugation, the process of linking biomolecules to other molecules, is another area where Boc-Phe-OMe finds application. smolecule.comchemimpex.com The ability to deprotect the amino group allows for the subsequent attachment of various labels, drugs, or imaging agents to the phenylalanine residue within a peptide sequence. smolecule.com This strategy is crucial for developing targeted drug delivery systems and diagnostic tools. chemimpex.com
Detailed Research Findings
Below are tables summarizing key data and research findings related to Boc-Phe-OMe.
Table 1: Physicochemical Properties of Boc-Phe-OMe
| Property | Value | Source |
| CAS Number | 51987-73-6 | chemimpex.comsigmaaldrich.com |
| Molecular Formula | C15H21NO4 | chemimpex.comsigmaaldrich.com |
| Molecular Weight | 279.33 g/mol | sigmaaldrich.com |
| Appearance | White powder | chemimpex.com |
| Melting Point | 36-40 °C | sigmaaldrich.com |
| Optical Rotation | [α]22/D −4.0°, c = 2 in methanol (B129727) | sigmaaldrich.com |
Table 2: Applications of Boc-Phe-OMe in Synthesis
| Application | Description | Key Findings | Sources |
| Solid-Phase Peptide Synthesis (SPPS) | Used as a protected amino acid building block. | The Boc group prevents unwanted N-terminal reactions, allowing for controlled peptide chain elongation. | smolecule.comsigmaaldrich.comvulcanchem.com |
| Solution-Phase Peptide Synthesis | Employed for the synthesis of peptides in solution. | Efficient coupling is achieved with standard reagents like DCC/HOBt. | nih.gov |
| Bioactive Peptide Synthesis | Serves as a precursor for peptides with biological activity. | Enables the creation of complex therapeutic peptides. | chemimpex.comchemimpex.com |
| Drug Development | Utilized in the design and synthesis of peptide-based drugs. | Allows for structural modifications to enhance drug efficacy and stability. | chemimpex.comsmolecule.comchemimpex.com |
| Bioconjugation | Facilitates the attachment of other molecules to peptides. | The deprotected amine serves as a conjugation site for labels or drugs. | smolecule.comchemimpex.com |
Exploration of Structure-Activity Relationships in Medicinal Chemistry
The chemical compound N-(tert-Butoxycarbonyl)-L-phenylalanine methyl ester, commonly abbreviated as Boc-Phe-OMe, serves as a fundamental building block in the exploration of structure-activity relationships (SAR) in medicinal chemistry. chemimpex.com SAR studies are crucial in drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. acs.orgpitt.edu Boc-Phe-OMe is an ideal candidate for these studies because its structure can be systematically modified to probe the requirements for biological function. chemimpex.comchemimpex.com
The two key features of Boc-Phe-OMe are the tert-butyloxycarbonyl (Boc) protecting group on the amine and the methyl ester (OMe) on the carboxyl group. chemimpex.com The bulky Boc group not only prevents unwanted reactions during peptide synthesis but also influences the molecule's hydrophobicity and steric profile, which can affect how it fits into a receptor or enzyme active site. Similarly, the methyl ester modifies the charge and polarity of the C-terminus compared to a free carboxylic acid, impacting properties like cell permeability and molecular interactions.
Researchers utilize derivatives of Boc-Phe-OMe to conduct detailed SAR studies. By introducing different chemical groups onto the phenyl ring, scientists can fine-tune the electronic and steric properties of the amino acid side chain. These modifications allow for the development of new peptide-based drugs with enhanced stability, potency, and selectivity. chemimpex.com For instance, the incorporation of unnatural amino acids, for which Boc-Phe-OMe derivatives are precursors, is a key strategy in designing peptidomimetics with improved therapeutic profiles. rsc.orgnih.gov The insertion of such modified amino acids can alter peptide conformation, lipophilicity, and resistance to enzymatic degradation. nih.gov
A prominent example involves creating halogenated derivatives. Boc-4-bromo-D-phenylalanine methyl ester, a synthetic analog, is used to probe how substitutions on the phenyl ring affect biological activity. Another variation, N-Boc-4-ethynyl-L-phenylalanine methyl ester, introduces a terminal alkyne group, which can be used in "click chemistry" reactions to attach other molecules, thereby creating diverse chemical libraries for screening and SAR analysis. These systematic modifications are essential for identifying the key structural features responsible for a desired biological effect. acs.org
| Compound Derivative | Structural Modification | Significance in SAR Studies |
|---|---|---|
| Boc-Phe-Phe-OMe | Methyl ester at C-terminus instead of free acid | Alters self-assembly properties, forming different nanostructures (vesicles vs. tubes), highlighting the role of terminal charges in molecular organization. |
| Boc-4-bromo-D-phenylalanine methyl ester | Bromine atom at the 4-position of the phenyl ring | The bromo substituent enables diverse chemical modifications and serves as a heavy atom for X-ray crystallography to study binding interactions. |
| N-Boc-4-ethynyl-L-phenylalanine methyl ester | Ethynyl (B1212043) group at the 4-position of the phenyl ring | Allows for "click chemistry" reactions, facilitating the efficient ligation of peptides to other molecules to explore structure-function relationships. |
| N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine methyl ester | Aryl stannane (B1208499) group on the phenyl ring | Serves as a precursor for radioiodination, creating labeled peptides for binding assays and imaging studies. nih.gov |
Study of Protein Interactions and Enzyme Mechanisms
Boc-Phe-OMe is a valuable tool for investigating the intricate interactions between proteins and ligands, as well as for elucidating enzyme mechanisms. chemimpex.com Its ability to mimic natural amino acids while being chemically protected makes it an excellent component for synthesizing custom peptides designed to probe biological systems. chemimpex.comchemimpex.com These synthetic peptides can be used to map the binding sites of receptors or to understand the catalytic processes of enzymes. smolecule.com
In the study of protein-ligand interactions, peptides containing Boc-Phe-OMe or its derivatives can act as specific probes. For example, incorporating an analog like Boc-4-bromo-D-phenylalanine methyl ester into a peptide ligand is particularly useful. The bromine atom's high electron density makes it readily detectable in X-ray crystallography, allowing researchers to precisely visualize how the ligand binds within a protein's pocket. This structural insight is fundamental to rational drug design. pitt.edu
Furthermore, derivatives of Boc-Phe-OMe are used to create peptides that can interact with specific enzymes, often acting as inhibitors. By synthesizing a peptide sequence that mimics an enzyme's natural substrate but is resistant to cleavage, researchers can study the enzyme's binding and catalytic mechanism. pitt.edu The Boc and OMe protecting groups ensure the stability of the amino acid during the synthesis of these peptide probes. Studies on dipeptides like Boc-phe-gly-ome focus on their binding affinities with macromolecules such as proteins and enzymes, providing critical data for designing more effective drugs. smolecule.com Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and crystallography are employed to determine the conformation and binding modes of these compounds. smolecule.com
The synthesis of radiolabeled derivatives, such as N-Boc-p-[*I]iodo-L-phenylalanine, which is prepared from a stannylated Boc-Phe-OMe precursor, provides another powerful method for studying protein interactions. nih.gov These radiolabeled peptides can be used in binding assays to quantify the affinity of a ligand for its receptor or to visualize the distribution of receptors in tissues.
| Peptide/Derivative | Target/Application | Research Finding/Use |
|---|---|---|
| Boc-Phe-Phe-OH (from Boc-Phe-Phe-OMe) | Serine proteases (e.g., trypsin) | Interacts with proteases, influencing cellular functions related to protein activity and stability. |
| Boc-phe-gly-ome | General proteins and enzymes | Used to study binding affinities and conformational dynamics through NMR and X-ray crystallography. smolecule.com |
| Boc-tyrosyl-glycyl-phenylalanyl-lysine ethyl ester | Opioid receptors | Synthesized as an analog of enkephalin to study structure-activity relationships for analgesic effects. rdd.edu.iq |
| Peptides with Boc-D-Phe-OSu | General peptide synthesis | Used as a building block to incorporate D-phenylalanine into peptides to study protein-protein interactions and enzyme activities. |
Synthetic Methodologies for Boc Phe Ome and Its Derivatives
Protection Strategies of Amino Acids
The synthesis of peptides requires the selective protection of the reactive amino and carboxyl groups of the constituent amino acids to prevent unwanted side reactions and ensure the formation of the desired peptide sequence. jpt.com
N-terminal Protection with Boc Group
The tert-butoxycarbonyl (Boc) group is a widely utilized acid-labile protecting group for the α-amino group of amino acids in peptide synthesis. wikipedia.org Its introduction prevents the amine from acting as a nucleophile and participating in unwanted reactions during the coupling of the carboxylic acid group. bzchemicals.com
The most common method for the N-protection of phenylalanine with the Boc group involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O). bzchemicals.com This reaction is typically carried out in a biphasic system, such as dichloromethane (B109758) (DCM) and an aqueous base like sodium hydroxide (B78521) (NaOH), at reduced temperatures (0–5°C) to minimize side reactions. Alternatively, the reaction can be performed in an organic solvent like tetrahydrofuran (B95107) (THF) with a base such as triethylamine (B128534) (TEA). bzchemicals.com The mechanism involves the nucleophilic attack of the amino group on one of the carbonyl carbons of Boc₂O. The subsequent collapse of the tetrahedral intermediate results in the formation of the N-Boc protected amino acid, with tert-butoxide and carbon dioxide as byproducts. bzchemicals.com The presence of the Boc group can be confirmed by NMR spectroscopy, where the nine protons of the tert-butyl group appear as a characteristic singlet.
| Reagent | Base | Solvent | Typical Yield |
| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Hydroxide (NaOH) | Dichloromethane (DCM) / Water | 90-95% |
| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | Tetrahydrofuran (THF) | High |
| Di-tert-butyl dicarbonate (Boc₂O) | 4-dimethylaminopyridine (B28879) (DMAP) | Acetonitrile | High wikipedia.org |
Carboxylic Acid Protection via Methyl Ester Formation
To prevent the carboxyl group of phenylalanine from reacting during peptide bond formation, it is commonly protected as an ester, with the methyl ester being a frequent choice. masterorganicchemistry.comslideshare.net Esterification is a standard procedure in organic synthesis. gcwgandhinagar.com
The synthesis of phenylalanine methyl ester is often achieved by reacting phenylalanine with methanol (B129727) in the presence of an acid catalyst, such as hydrogen chloride (HCl). gcwgandhinagar.com Another effective method involves the use of methyl chloroformate with a catalytic amount of 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere. The successful formation of the methyl ester can be verified by spectroscopic methods. For instance, in FTIR spectroscopy, the broad O-H stretching band of the carboxylic acid disappears, and a characteristic C=O stretching peak for the ester appears around 1740 cm⁻¹.
| Method | Reagents | Solvent | Typical Yield |
| Fischer Esterification | Methanol, Hydrogen Chloride (HCl) | Methanol | High gcwgandhinagar.com |
| Acyl Chloride Method | Methyl Chloroformate, DMAP | Tetrahydrofuran (THF) | >85% |
| Thionyl Chloride Method | Thionyl Chloride, Methanol | Not specified | High rsc.org |
Coupling Reactions in Peptide Synthesis
The formation of a peptide bond between two amino acids is a condensation reaction that requires the activation of the carboxyl group of one amino acid to facilitate nucleophilic attack by the amino group of the other. bachem.com A variety of coupling reagents and methodologies have been developed to promote this reaction efficiently and with minimal side reactions, particularly racemization. americanpeptidesociety.org
Carbodiimide-Based Coupling (e.g., DCC, DIC)
Carbodiimides are a class of highly effective coupling reagents that activate the carboxyl group by converting it into a reactive O-acylisourea intermediate. americanpeptidesociety.orginterchim.fr N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are two of the most commonly used carbodiimides in peptide synthesis. americanpeptidesociety.orggoogle.com
The O-acylisourea intermediate formed is highly susceptible to nucleophilic attack by the amino group of the incoming amino acid, leading to the formation of the peptide bond. google.com A significant drawback of using DCC is the formation of the byproduct dicyclohexylurea (DCU), which is sparingly soluble in many common organic solvents and can be difficult to remove, especially in solid-phase peptide synthesis. bachem.compeptide.com For this reason, DIC is often preferred in solid-phase synthesis as its corresponding byproduct, diisopropylurea, is more soluble and easier to wash away. google.compeptide.com
| Carbodiimide (B86325) | Byproduct | Solubility of Byproduct | Primary Application |
| DCC (N,N'-Dicyclohexylcarbodiimide) | DCU (Dicyclohexylurea) | Sparingly soluble in most organic solvents bachem.compeptide.com | Solution-phase synthesis peptide.com |
| DIC (N,N'-Diisopropylcarbodiimide) | Diisopropylurea | More soluble in organic solvents google.compeptide.com | Solid-phase peptide synthesis peptide.com |
Coupling Agents (e.g., HOBt, TBTU)
To improve the efficiency of carbodiimide-mediated coupling and suppress side reactions such as racemization, additives are often employed. americanpeptidesociety.org 1-Hydroxybenzotriazole (B26582) (HOBt) is a classic example of such an additive. peptide.com HOBt reacts with the O-acylisourea intermediate to form an active ester, which is less reactive and more selective than the O-acylisourea itself. americanpeptidesociety.orgpeptide.com This two-step process minimizes the risk of racemization. peptide.com
Another class of highly efficient coupling reagents are uronium salts, such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU). nih.govcreative-peptides.com TBTU can be used for the activation of Boc-amino acids and is known for its high reactivity and rapid reaction times, often leading to higher yields and product purity. nih.govcreative-peptides.comenamine.net TBTU is particularly effective in challenging coupling reactions, including the synthesis of long peptides and sterically hindered amino acids. creative-peptides.comenamine.net When used in conjunction with HOBt, TBTU can significantly reduce racemization to negligible levels. peptide.com
| Coupling Agent | Class | Primary Function | Key Advantages |
| HOBt (1-Hydroxybenzotriazole) | Additive | Reduces racemization, improves efficiency americanpeptidesociety.orgpeptide.com | Cost-effective, minimizes side reactions creative-peptides.com |
| TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) | Uronium Salt | Highly efficient coupling reagent nih.govcreative-peptides.com | High reactivity, rapid reactions, suitable for difficult sequences creative-peptides.comenamine.net |
Solvent Systems for Coupling Reactions
The choice of solvent is crucial for the success of peptide coupling reactions as it must dissolve the reactants and reagents while facilitating the reaction. nih.govbiotage.com Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are traditionally the most widely used solvents in both solution-phase and solid-phase peptide synthesis. nih.govrsc.org DMF is a polar aprotic solvent with excellent solvating properties for protected amino acids and coupling reagents. nih.gov
However, due to toxicity concerns associated with DMF, greener alternatives are being explored. biotage.comrsc.org Solvents such as cyclopentanone, γ-valerolactone, and 2-methyltetrahydrofuran (B130290) (2-MeTHF) have shown promise as replacements for DCM and DMF. nih.govbiotage.com For particularly challenging, sparingly-soluble protected peptides, solvent mixtures like trifluoroethanol (TFE) with trichloromethane (TCM) or DCM have been found to be effective. nih.gov In some flow chemistry applications, a mixture of anisole (B1667542) and dimethyl sulfoxide (B87167) (DMSO) has been shown to be a suitable and more sustainable alternative to DMF. chemrxiv.org
| Solvent | Type | Common Use | Notes |
| Dichloromethane (DCM) | Chlorinated | Solution and solid-phase synthesis | Traditional solvent, often used in mixtures rsc.org |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Solution and solid-phase synthesis | Excellent solvating properties, but has toxicity concerns rsc.orgnih.gov |
| Tetrahydrofuran (THF) | Ether | Solution and solid-phase synthesis | Compatible with many resins nih.gov |
| Acetonitrile (MeCN) | Nitrile | Solution and solid-phase synthesis | Used as a replacement for DMF rsc.org |
| 2-Methyltetrahydrofuran (2-MeTHF) | Ether | Solid-phase synthesis | Greener alternative to DMF biotage.com |
| Trifluoroethanol (TFE) / Dichloromethane (DCM) | Fluorinated Alcohol / Chlorinated | Coupling of sparingly-soluble peptides | Powerful solvent system for difficult sequences nih.gov |
| Anisole / Dimethyl Sulfoxide (DMSO) | Ether / Sulfoxide | Flow chemistry peptide synthesis | Greener alternative to DMF chemrxiv.org |
Advanced Synthetic Approaches
Enzymatic methods offer a green and highly selective alternative for the synthesis and modification of peptides like Boc-Phe-OMe. Enzymes, such as proteases, can catalyze peptide bond formation and the deprotection of protecting groups under mild conditions.
Enzymatic Synthesis: Lipases are capable of catalyzing the coupling of Boc-Phe-OH and (R)-Phe-OMe in organic solvents, although conversion rates may require optimization. Proteases like thermolysin can be used in what is known as equilibrium-controlled synthesis, which is the direct reversal of proteolysis. thieme-connect.de Another approach is kinetically controlled synthesis, where serine and cysteine proteases react with an amino acid ester to form an acyl-enzyme intermediate, which then reacts with another amino acid to form a peptide bond. thieme-connect.de
Enzymatic Deprotection: Enzymes also exhibit high selectivity in the removal of protecting groups. For instance, papain has been shown to be highly selective for the deprotection of the C-terminal ester group of dipeptides with an L-configuration at the second amino acid. google.com In a study, epimeric dipeptides of Boc-Phe-Ala-OMe and Boc-Phe-Phe-OMe were subjected to deprotection using papain, demonstrating the enzyme's diastereoselectivity. google.com The process can be carried out in aqueous solutions or water-saturated organic solvents. google.com
The table below highlights examples of enzymatic reactions involving Boc-Phe derivatives:
| Enzyme | Reaction Type | Substrate | Product | Key Findings | Reference |
| Lipase | Coupling | Boc-Phe-OH and (R)-Phe-OMe | Boc-Phe-(R)-Phe-OH | Achieved 65% conversion in organic solvents. | |
| Papain | Deprotection | Boc-Phe-Ala-OMe (L-Ala) | Boc-Phe-Ala-OH | Highly selective for the L-configuration. | google.com |
| Papain | Deprotection | Boc-Phe-Phe-OMe (L-Phe) | Boc-Phe-Phe-OH | Demonstrates diastereoselectivity. | google.com |
Flow chemistry has emerged as a powerful tool for organic synthesis, offering advantages such as improved safety, scalability, and reaction control. beilstein-journals.orgthieme.de In the context of Boc-Phe-OMe and its derivatives, flow chemistry enables efficient synthesis and deprotection.
Microreactor systems can be used for the continuous deprotection of the Boc group and subsequent peptide coupling, significantly reducing reaction times to as little as 15 minutes. The use of superheated solvents in flow systems allows for catalyst-free N-Boc deprotection. acs.org This thermal activation can replace acid catalysis, simplifying purification. acs.org For example, selective deprotection of an aryl N-Boc group can be achieved in superheated acetonitrile/acetone (B3395972) at 230 °C in 10 minutes. acs.org
Flow chemistry also facilitates multistep syntheses. beilstein-journals.orgthieme.de Automated systems can connect multiple reaction steps, including reagent addition and purification, into a continuous process. beilstein-journals.org This approach has been applied to the synthesis of various active pharmaceutical ingredients. thieme.de
Solvent-free synthesis and mechanochemistry, particularly ball milling, represent a significant advancement in green chemistry by minimizing or eliminating the use of solvents. cardiff.ac.ukacs.org These methods have been successfully applied to peptide synthesis.
A mechanochemical solvent-free protocol for peptide bond formation has been developed using standard reagents and a biocompatible, reusable inorganic base like nanocrystalline hydroxyapatite. unibo.it This method has been validated by the synthesis of the dipeptide N-Boc-Val-Phe-OMe with a 72% crude yield. unibo.it The reaction can also be performed under minimal solvent-assisted grinding conditions. unibo.it
Reactive extrusion, a form of continuous flow mechanochemistry, has been shown to produce di- and tripeptides, such as Boc-Asp(OBzl)-Trp-Phe-OMe, in excellent yields (>86%) and purity (>94%). cardiff.ac.uk This technique offers a significant increase in space-time yield compared to traditional batch methods. cardiff.ac.uk
Late-stage functionalization (LSF) involves modifying complex molecules, such as peptides, at a late stage of the synthesis to create diverse derivatives. nih.gov This is particularly valuable for structure-activity relationship studies.
For tryptophan-containing peptides like Boc-Trp-Phe-OMe, the indole (B1671886) ring of tryptophan is a common target for LSF. nih.govacs.org A metal-free, tertiary amine-catalyzed allylation of the N1 position of the indole ring has been developed, allowing for the introduction of electrophilic acrylate (B77674) "warheads" into peptides. nih.gov This method has been applied to a tripeptide, Boc-Leu-Trp-Phe-OMe, achieving a 99% yield. nih.gov
Another phosphine-catalyzed N-alkenylation reaction has been used to modify the indole N-H bond of Boc-Trp-Phe-OMe with propiolates, resulting in a moderate yield of 62%. acs.org Furthermore, iridium-catalyzed C-H borylation can modify the aryl C-H bonds of the phenylalanine residue in Boc-Phe-OMe, leading to a mixture of mono- and di-borylated products. chinesechemsoc.org
The following table summarizes different LSF methods for Boc-Phe derivatives:
| Peptide | Modification | Reagent/Catalyst | Product | Yield | Reference |
| Boc-Leu-Trp-Phe-OMe | N1-allylation of Trp | Tertiary amine | Allylated tripeptide | 99% | nih.gov |
| Boc-Trp-Phe-OMe | N-alkenylation of Trp | Triphenylphosphine | N-alkenylated dipeptide | 62% | acs.org |
| Boc-Phe-OMe | C-H borylation of Phe | [Ir(OCH₃)COD)]₂ | Borylated Boc-Phe-OMe | High overall yield | chinesechemsoc.org |
While transition metals are widely used in catalysis, their removal from final products can be challenging. Therefore, transition-metal-free synthetic methods are highly desirable, especially in pharmaceutical applications.
A transition-metal-free, one-pot synthesis of diverse diaryl methyl amino acid esters has been established using chiral amino acid esters and para-Quinone Methides, achieving very good to excellent yields. researchgate.net This method is chemoselective and works for peptide molecules with multiple functionalities. researchgate.net
Furthermore, a protocol for intramolecular C-N bond-forming dearomatization or aryl C-H amination has been developed that relies on the in situ generation of a potent electrophilic aminating agent from O-Ts activated N-Boc hydroxylamines. acs.org This method avoids the use of transition metals and provides direct access to unprotected secondary amines. acs.org
Late-Stage Functionalization and Diversification
Derivatization Strategies
The modification of peptides is a cornerstone of medicinal chemistry and chemical biology, enabling the enhancement of pharmacological properties such as target affinity, stability, and cell permeability. ntu.ac.uk While traditional methods often target reactive heteroatoms, contemporary strategies focus on the carbon-hydrogen (C-H) bonds of natural amino acids, offering a more direct and efficient route for diversification after the peptide sequence is established. ntu.ac.uk This section explores two powerful catalytic methodologies for the derivatization of phenylalanine-containing peptides: direct C-H functionalization and Suzuki-Miyaura cross-coupling.
Modification of Phenylalanine-Containing Peptides by C-H Functionalization
Direct C-H functionalization has emerged as an efficient strategy for the post-synthetic modification of natural peptides, avoiding the need to pre-install functional handles like halogens. ntu.ac.uk This approach allows for the direct conversion of C-H bonds on amino acid side chains into new carbon-carbon or carbon-nitrogen bonds.
Palladium-catalyzed olefination represents a significant advancement in this area. ntu.ac.uk Research has demonstrated a protocol for the olefination of phenylalanine residues within peptides using a palladium catalyst. ntu.ac.uk This method is compatible with common amino acid protecting groups, such as Boc (tert-butyloxycarbonyl), and accommodates a wide range of styrene (B11656) reaction partners. ntu.ac.uk A crucial aspect of this reaction's success appears to be the bidentate coordination of the peptide backbone to the palladium catalyst. ntu.ac.ukntu.ac.uk This coordination directs the catalyst to the ortho-C-H bonds of the phenyl ring.
The position of the phenylalanine residue within the peptide chain influences the reaction's outcome. Studies on di-, tri-, and tetrapeptides revealed that olefination is selective for phenylalanine residues located in the middle of the sequence or at the C-terminus. ntu.ac.ukntu.ac.uk When the phenylalanine residue is at the N-terminus, the geometry required for bidentate coordination and subsequent C-H activation is considered unfeasible, preventing the reaction under typical conditions. ntu.ac.uk
| Entry | Peptide Substrate | Alkene Partner | Product(s) | Yield | Ref |
| 1 | Boc-Gly-Phe-OMe | Styrene | Boc-Gly-Phe(di-olefination)-OMe | 71% | ntu.ac.uk |
| 2 | Boc-Ala-Phe-OMe | Styrene | Boc-Ala-Phe(di-olefination)-OMe | 75% | ntu.ac.uk |
| 3 | Boc-Val-Phe-OMe | Styrene | Boc-Val-Phe(di-olefination)-OMe | 82% | ntu.ac.uk |
| 4 | Boc-Phe-Gly-OMe | Styrene | No Reaction | - | ntu.ac.uk |
| 5 | Boc-Gly-Phe-Ala-OMe | Styrene | Boc-Gly-Phe(di-olefination)-Ala-OMe | 58% | ntu.ac.uk |
Beyond olefination, other C-H functionalization methods have been developed. Iridium-catalyzed C-H borylation can selectively install a boryl group on the phenyl ring of N-Boc protected phenylalanine methyl esters (Boc-Phe-OMe). chinesechemsoc.orgacs.org This reaction typically shows high regioselectivity for the meta-position of the ring. acs.org Furthermore, palladium-catalyzed intramolecular amidation has been developed to create cyclic structures within dipeptides by forming a C-N bond with the phenylalanine side chain. rsc.org Another approach involves a palladium-catalyzed tandem reaction of phenylalanine with benzoquinone, which proceeds through a dual C-H activation to incorporate a 4-benzoquinone-indoline fragment into the peptide. nih.gov
Suzuki-Miyaura Cross-Coupling in Peptide Diversification
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a versatile and powerful tool for forming carbon-carbon bonds. mdpi.comharvard.edu In peptide chemistry, it is widely used for diversification, particularly by modifying aromatic amino acid residues like phenylalanine. mdpi.com Unlike direct C-H functionalization, this method requires the starting amino acid to be pre-functionalized with a halide (e.g., iodo- or bromo-) or a boron-containing group (e.g., boronic acid or ester). mdpi.com These modified amino acids can then be incorporated into peptides via standard solid-phase peptide synthesis (SPPS). mdpi.com
The diversification occurs by coupling the halogenated peptide with a variety of aryl or vinyl boronic acids, or conversely, by coupling a borylated peptide with aryl or vinyl halides. mdpi.comyonedalabs.com The reaction is valued for its mild conditions, high functional group tolerance, and compatibility with aqueous environments, which are advantageous for biomolecule modification. mdpi.comnih.gov
Significant research has focused on optimizing the reaction conditions for peptides. For instance, Kotha et al. explored the derivatization of Boc-Phe(4-I)-OMe and small peptides containing 4-iodophenylalanine. mdpi.com They achieved excellent yields with no reported racemization using Pd(PPh₃)₄ as the catalyst in a THF/toluene solvent system with an aqueous solution of sodium carbonate (Na₂CO₃) as the base. mdpi.com Other studies have successfully used different palladium catalysts and bases like potassium phosphate (B84403) (K₃PO₄) in solvents such as DMF. acs.org The development of these protocols has enabled the synthesis of a wide array of unnatural biaryl-containing amino acids and peptides. acs.orgnih.gov
| Substrate | Coupling Partner | Catalyst | Base | Conditions | Yield | Ref |
| Boc-Phe(4-I)-OMe | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | THF/Toluene, H₂O, 80 °C | 96% | mdpi.com |
| Boc-Phe(4-I)-OMe | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | THF/Toluene, H₂O, 80 °C | 95% | mdpi.com |
| Fmoc-Phe(4-Br)-OMe | 4-Formylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O, 80 °C | 94% | acs.org |
| Iodouridine-labeled RNA | Phenylboronic acid | Pd(OAc)₂ / ADHP | - | Tris-HCl buffer (pH 8.5), 37°C | - | nih.gov |
| Tripeptide precursor (P₀) with aryl halide | Phenylboronic acid (PBA) | Na₂PdCl₄ | - | Phosphate buffer (pH 7.5), RT | >95% conversion | nih.gov |
The versatility of the Suzuki-Miyaura reaction is further highlighted by its application in purely aqueous environments and its use in creating cyclic peptides by coupling two modified residues within the same peptide chain. mdpi.com This robust methodology provides a reliable route for introducing diverse chemical functionalities into peptides, significantly expanding the accessible chemical space for developing novel peptide-based drugs and research tools. nih.gov
Reactivity and Chemical Transformations of Boc Phe Ome
Deprotection Reactions
Deprotection is a critical step in peptide synthesis, allowing for the sequential addition of amino acids. For Boc-Phe-OMe, this involves the selective removal of either the N-terminal Boc group or the C-terminal methyl ester.
The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines, especially in peptide synthesis, due to its stability in basic and nucleophilic conditions and its facile removal under acidic conditions. biotage.co.jp Trifluoroacetic acid (TFA) is the most common reagent for this purpose. The deprotection is typically carried out in a solvent like dichloromethane (B109758) (DCM). semanticscholar.org
The mechanism for Boc deprotection with TFA involves several key steps commonorganicchemistry.com:
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.
Cleavage: The protonated group cleaves to form a stable tert-butyl cation and a carbamic acid intermediate.
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas.
Amine Salt Formation: The resulting free amine of the phenylalanine methyl ester is then protonated by the excess acid, yielding the corresponding TFA salt. commonorganicchemistry.com
The tert-butyl cation generated can be scavenged to prevent side reactions, and the evolution of CO2 necessitates that the reaction is not performed in a closed system. commonorganicchemistry.com While strong acids like TFA are effective, alternative methods using solid-supported sulfonic acids in conjunction with microwave heating have been developed to shorten reaction times and simplify purification. biotage.co.jp Thermolytic deprotection at high temperatures (e.g., 300 °C) in a flow reactor offers another alternative that avoids acidic reagents entirely, yielding the free amine directly. lookchem.com
The methyl ester of Boc-Phe-OMe can be hydrolyzed to the corresponding carboxylic acid (Boc-Phe-OH) under either acidic or basic conditions. smolecule.com
Basic Hydrolysis (Saponification): This is the most frequently used method for hydrolyzing methyl esters. thieme-connect.de It typically involves treating the ester with an aqueous alkali solution, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), in a solvent like methanol (B129727), dioxane, or tetrahydrofuran (B95107) (THF). thieme-connect.denih.govnih.govchimia.ch However, the saponification of peptide esters can be challenging and may require harsh conditions like long reaction times or excess base, which increases the risk of side reactions. thieme-connect.de A significant concern is the potential for racemization of the C-terminal amino acid residue. thieme-connect.de To mitigate this, reagents like tetrabutylammonium (B224687) hydroxide have been used as they can reduce the likelihood of racemization. thieme-connect.de
Acidic Hydrolysis: While less common for simple methyl esters in the context of Boc-strategy peptide synthesis due to the acid-lability of the Boc group, acidic hydrolysis is a general method for ester cleavage. semanticscholar.orgresearchgate.net Strong acids like concentrated HCl or HBr can be used, but these conditions would simultaneously remove the Boc group. semanticscholar.orgresearchgate.net
Boc Group Removal under Acidic Conditions (e.g., TFA)
Coupling Reactions with Other Amino Acids and Peptides
Once the Boc group of Boc-Phe-OMe is removed to yield phenylalanine methyl ester (H-Phe-OMe), its free amino group can be coupled with the activated carboxyl group of another N-protected amino acid. Conversely, after hydrolysis of the methyl ester to form Boc-Phe-OH, its carboxyl group can be activated and coupled with the free amino group of another amino acid or peptide ester. smolecule.comrsc.org
The formation of the peptide bond requires the activation of the carboxylic acid component. This is commonly achieved using a variety of coupling reagents. Widely used methods include rsc.org:
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used, often in combination with additives like 1-Hydroxybenzotriazole (B26582) (HOBt) to suppress racemization and improve efficiency. nih.govprepchem.com
Onium Salts: Reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are highly efficient and are used with a base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). rsc.orgias.ac.in
The choice of solvent is typically an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). rsc.orgnih.gov These coupling reactions are fundamental to elongating peptide chains, making Boc-Phe-OMe a valuable building block. chemimpex.com
Formation of Dipeptides and Oligopeptides with Boc-Phe-OMe as a Building Block
Boc-Phe-OMe serves as a readily available starting material for the synthesis of various dipeptides and larger peptide fragments. ias.ac.inntu.ac.ukptfarm.pl
The dipeptide Boc-Gly-Phe-OMe is synthesized by coupling N-Boc-protected glycine (B1666218) (Boc-Gly-OH) with L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl). rsc.orgntu.ac.uk The H-Phe-OMe·HCl is first neutralized to the free amine. The coupling reaction is then performed using standard peptide coupling reagents.
| Starting Materials | Reagents | Solvent | Yield | Reference |
|---|---|---|---|---|
| Boc-Gly-OH and H-Phe-OMe·HCl | TBTU, HOBt, DIPEA | DCM | 54% | rsc.org |
| Boc-glycine and L-phenylalanine methyl ester hydrochloride | K₂CO₃, DCC, HOBt | Water, CH₂Cl₂ | 61% | ntu.ac.uk |
Similarly, Boc-Pro-Phe-OMe is prepared by coupling N-Boc-protected proline (Boc-Pro-OH) with L-phenylalanine methyl ester hydrochloride. rsc.org This reaction joins the carboxyl group of proline to the amino group of phenylalanine.
| Starting Materials | Reagents | Solvent | Yield | Reference |
|---|---|---|---|---|
| Boc-Pro-OH and H-Phe-OMe·HCl | TBTU, HOBt, DIPEA | DCM | 84% | rsc.org |
| Boc-Pro-OH and H-Phe-OMe | EDC, Oxyma, Base | EtOAc (liquid grinding) | 95% | beilstein-journals.org |
Boc-Val-Phe-OMe
The synthesis of Boc-L-Val-L-Phe-OMe involves the coupling of Boc-L-valine with L-phenylalanine methyl ester. rsc.orgnih.gov In one documented procedure, the reaction is carried out using N-Boc-phenylalanine and valine methyl ester. rsc.org The process, referred to as General Procedure D, utilizes 2-chlorophenylborinic acid as a catalyst in dry fluorobenzene (B45895) at 65 °C for 48 hours. rsc.org This method resulted in the formation of (S,S)-Boc-Phe-Val-OMe, which was isolated as a colorless solid with a yield of 51% after an acid-base aqueous workup. rsc.org
Boc-Val-Phe-OMe also serves as a component in the synthesis of more complex structures, such as cleavable antibody-drug conjugate (ADC) linkers. medchemexpress.com
Table 1: Synthesis of Boc-Val-Phe-OMe
| Reactants | Coupling Method/Reagents | Yield | Reference |
|---|
Boc-Phe-Ala-OMe
The dipeptide Boc-Phe-Ala-OMe is synthesized by coupling N-(tert-Butoxycarbonyl)-L-phenylalanine with L-Alanine methyl ester hydrochloride. chemicalbook.com One method involves using 2-chlorophenylborinic acid as a catalyst in fluorobenzene, which yields the product as a colorless oil that solidifies upon storage. rsc.org The yield reported for this specific method is 47%. rsc.org
Another approach to synthesizing Boc-Phe-Ala-OMe is through mechanochemistry. rsc.org This solvent-free method involves milling Boc-Phe-NCA with alanine (B10760859) esters, leading to high conversions and yields. rsc.org
Table 2: Synthesis of Boc-Phe-Ala-OMe
| Reactants | Coupling Method/Reagents | Yield | Reference |
|---|---|---|---|
| N-Boc-phenylalanine, Alanine methyl ester | 2-Chlorophenylborinic acid, Fluorobenzene | 47% | rsc.org |
Boc-Phe-Leu-OMe
The synthesis of Boc-Phe-Leu-OMe can be achieved by coupling Boc-L-Phe-OH with H-L-Leu-OMe·HCl. researchgate.net One effective method employs a combination of 1-benzoyloxy-1,2-benziodoxol-3-(1H)-one (IBA-OBz) and (4-MeOC6H4)3P. researchgate.net This reaction is rapid, affording the dipeptide in 66% yield within 10 minutes. researchgate.net
In the context of synthesizing the cyclic peptide evolidine, Boc-Phe-Leu-OMe was prepared by coupling Boc-L-Phe with L-Leu-OMe using dicyclohexylcarbodiimide (B1669883) (DCC), 1-hydroxybenzotriazole (HOBt), and N-methylmorpholine (NMM) in dichloromethane. znaturforsch.com
Table 3: Synthesis of Boc-Phe-Leu-OMe
| Reactants | Coupling Method/Reagents | Yield | Reference |
|---|---|---|---|
| Boc-L-Phe-OH, H-L-Leu-OMe·HCl | IBA-OBz, (4-MeOC6H4)3P | 66% | researchgate.net |
Boc-Phe-Phe-OMe
Boc-Phe-Phe-OMe is synthesized from N-(tert-Butoxycarbonyl)-L-phenylalanine and methyl 3-phenyl-L-alaninate. chemicalbook.com A common laboratory-scale synthesis involves the use of TBTU/HOBt as coupling reagents in ethyl acetate, with diisopropylethylamine (DIPEA) as a base. nih.gov This solution-phase peptide synthesis strategy yields the desired dipeptide. nih.gov
Another reported method uses 2-chlorophenylborinic acid as a catalyst in fluorobenzene at 65 °C, resulting in a 61% yield of the colorless solid product after an acid-base aqueous workup. rsc.org
Table 4: Synthesis of Boc-Phe-Phe-OMe
| Reactants | Coupling Method/Reagents | Yield | Reference |
|---|---|---|---|
| Boc-Phe-OH, H-Phe-OMe | TBTU, HOBt, DIPEA | Not specified | nih.gov |
Boc-Phe-Tyr-OMe
The synthesis of Boc-Phe-Tyr-OMe has been reported using Boc-protected phenylalanine and L-tyrosine methyl ester. orientjchem.org The characterization data for the resulting protected dipeptide, including FTIR and NMR spectroscopy, have been documented. orientjchem.org
In one study, Boc-Tyr-OMe was synthesized from Boc-Tyr-OH via esterification. nih.gov This intermediate, Boc-Phe(4′-COOH)-OMe, was prepared by activating the hydroxyl group of Boc-Tyr-OMe as a triflate, followed by carbonylation. nih.gov This highlights a potential pathway for modification and further coupling reactions.
Table 5: Synthesis of Boc-Phe-Tyr-OMe
| Reactants | Coupling Method/Reagents | Yield | Reference |
|---|
Boc-Trp-Phe-OMe
Boc-Trp-Phe-OMe is a dipeptide derivative that can be synthesized by coupling Boc-tryptophan with phenylalanine methyl ester. nih.govchemicalbook.comchemimpex.com One efficient method involves the reaction of Boc-(L)-Trp-OSu (N-hydroxysuccinimide ester) with H-(L)-Phe-OMe·HCl in the presence of sodium bicarbonate. This reaction, conducted in acetone (B3395972) at 40 °C, yields the product as a white solid with approximately 61% yield under optimized reactive extrusion conditions.
Table 6: Synthesis of Boc-Trp-Phe-OMe
| Reactants | Coupling Method/Reagents | Yield | Reference |
|---|
Boc-Asp-(OtBu)-Phe-OMe
The dipeptide N-Boc-Asp-(OtBu)-Phe-OMe is a precursor to the artificial sweetener Aspartame. rsc.orgnih.gov Its synthesis can be effectively achieved using a titanium tetrachloride (TiCl4)-assisted condensation reaction. rsc.orgnih.govresearchgate.net In this method, N-Boc-L-aspartic acid-β-t-butyl ester is reacted with L-phenylalanine methyl ester hydrochloride in a pyridine-buffered medium. rsc.orgnih.gov The reaction, carried out at 40 °C for about 5 hours, yields the dipeptide in 84% yield after purification by silica (B1680970) gel column chromatography. rsc.orgnih.gov This method is noted for its high yield and for preserving the protecting groups on both the amino function and the side chain. rsc.orgnih.gov
Another approach involves the use of N-Boc-L-Asp(OtBu)-OH and H-homo-β-L-Phe-OMe with PyBop as the coupling agent and DIEA as the base in dichloromethane. sci-hub.se
Table 7: Synthesis of Boc-Asp-(OtBu)-Phe-OMe
| Reactants | Coupling Method/Reagents | Yield | Reference |
|---|---|---|---|
| N-Boc-L-aspartic acid-β-t-butyl ester, L-phenylalanine methyl ester hydrochloride | TiCl4, Pyridine (B92270) | 84% | rsc.orgnih.gov |
Stereochemical Control and Racemization Studies
The preservation of stereochemical integrity at the α-carbon of amino acid residues is paramount during peptide synthesis. For derivatives like Boc-L-Phe-OMe, the chiral center is susceptible to racemization (or epimerization in the context of a peptide chain), which can lead to the formation of diastereomeric impurities that are difficult to separate and can drastically alter the biological activity of the final peptide. thieme-connect.de Research in this area focuses on understanding the mechanisms of racemization and developing synthetic protocols that maintain the chiral purity of the product.
The primary mechanism for racemization during peptide bond formation involves the formation of a planar oxazol-5(4H)-one intermediate. thieme-connect.demdpi.com This occurs when the carboxyl group of an N-acyl amino acid is activated for coupling. The urethane-based Boc (tert-butoxycarbonyl) protecting group on Boc-Phe-OMe is specifically designed to suppress this pathway, as the oxygen atom of the carbamate (B1207046) is less nucleophilic than the amide oxygen of an N-acyl peptide, thus resisting the formation of the oxazolone (B7731731) intermediate. thieme-connect.de However, racemization can still occur through direct deprotonation of the α-proton by a base, forming a planar enolate, a mechanism that becomes more significant under basic conditions or with prolonged reaction times. thieme-connect.demdpi.com
Studies have shown that several factors, including the choice of coupling reagent, additives, base, solvent, and temperature, critically influence the degree of epimerization. mdpi.com The activation of the carboxyl group is a critical step where racemization is most likely to occur. mdpi.com
Research Findings on Racemization Control
Extensive research has focused on identifying coupling conditions that minimize racemization for Boc-protected amino acids. The use of carbodiimide (B86325) coupling agents like dicyclohexylcarbodiimide (DCC) can lead to significant racemization if used alone. However, the introduction of nucleophilic additives that form active esters less prone to racemization can dramatically preserve stereochemical integrity.
One of the most effective and widely used additives is 1-hydroxybenzotriazole (HOBt). peptide.com In a model study, the DCC-mediated coupling of Boc-Leu-Phe-OH to H-Val-OtBu resulted in 14.3% of the epimerized L-D-L product. The addition of HOBt to the same reaction reduced the level of epimerization to less than 1%. thieme-connect.de The choice of the coupling reagent itself is also crucial, with different reagents exhibiting vastly different tendencies to promote racemization, even when used with additives.
| Coupling Agent/Additive | Base | Epimerization (%) | Source |
| PyBOP/HOAt | DIEA | 0.8 | |
| DIC/HOAt | DIEA | 4.2 | |
| HATU/HOAt | NMM | 10.7 | |
| DCC (alone) | - | 14.3 | thieme-connect.de |
| DCC/HOBt | - | <1.0 | thieme-connect.de |
This table illustrates the impact of different coupling reagents on the epimerization of a phenylalanine residue in a model peptide coupling reaction. Data is compiled from studies on similar peptide systems.
Beyond coupling agents, other reaction parameters and novel synthetic methodologies have been explored to ensure chiral purity. Mild reaction conditions are consistently shown to be beneficial. For example, the demethylation of a stannylated Boc-L-phenylalanine methyl ester derivative using an aqueous base was successfully achieved without inducing racemization. nih.govsigmaaldrich.com Similarly, methods that operate at lower temperatures have proven effective. While a DCC-HOBt coupling of a peptide ending in N-methylalanine showed significant racemization at ambient temperature, the side reaction was eliminated by cooling the reaction to -25°C. pharm.or.jp
Modern synthetic techniques have also been optimized to prevent epimerization. Microwave-assisted peptide synthesis using titanium tetrachloride (TiCl₄) as a condensing agent in pyridine at a controlled temperature of 40°C has been shown to preserve the chiral integrity of the reacting amino acid substrates. mdpi.comresearchgate.net Furthermore, mechanochemical methods, such as ball-milling, have emerged as a powerful strategy. The coupling of various peptide fragments, including those containing Boc-Trp-Phe, using EDC·HCl and Oxyma under ball-milling conditions proceeded with excellent diastereoselectivity (>99% de), demonstrating a highly efficient and epimerization-free approach. thieme-connect.com
| Method | Reagents/Conditions | Substrates | Result | Source |
| Microwave Synthesis | TiCl₄, Pyridine, 40°C | N-Boc-L-Phe, D-Ala-OMe | Chiral integrity preserved | mdpi.com |
| Low-Temperature Coupling | DCC/HOBt, -25°C | Boc-Phe-MeAla-OH, H-Phe-OBzl | Racemization eliminated | pharm.or.jp |
| Biomimetic Coupling | T3P® | N-Boc-Phe-OH, H-Leu-OMe·HCl | No epimerization detected | mdpi.com |
| Ball-Milling | EDC·HCl, Oxyma | Boc-Trp-Phe-Glu(Bn)-OBn | >99% de | thieme-connect.com |
| Catalytic Hydrogenation | Mg²⁺-doped Cu/ZnO/Al₂O₃ catalyst | L-phenylalanine methyl ester | No racemization | researchgate.netresearchgate.net |
This table presents findings from various studies focused on controlling stereochemistry during reactions involving Boc-Phe-OMe or similar phenylalanine ester derivatives.
These studies collectively underscore that while Boc-Phe-OMe is designed to be resistant to racemization, careful selection of coupling reagents, additives, and reaction conditions is essential to maintain its stereochemical purity throughout synthetic transformations.
Structural and Conformational Analysis of Boc Phe Ome and Its Derivatives
Spectroscopic Characterization Techniques
Spectroscopic methods are invaluable for determining the structure and purity of Boc-Phe-OMe and related peptide derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy provides detailed information about the molecular structure and environment of atoms within a molecule.
¹H NMR: In the ¹H NMR spectrum of Boc-Phe-OMe, characteristic signals confirm the presence of the Boc protecting group and the phenylalanine residue. The nine protons of the tert-butyl group (Boc) typically appear as a singlet around δ 1.4 ppm. The aromatic protons of the phenylalanine ring are observed as a multiplet in the region of δ 7.2–7.3 ppm. The α-CH proton gives a multiplet around δ 4.5–4.7 ppm. For derivatives like Boc-Phe-Phe-OMe, the aromatic proton signals integrate to ten protons. In studies of more complex derivatives such as Boc-Phe-Aib-Leu-OMe, concentration-dependent ¹H NMR experiments in CDCl₃ can indicate the presence of stable supramolecular structures. researchgate.net
¹³C NMR: The ¹³C NMR spectrum of Boc-Phe-OMe provides complementary structural information. Key signals include those for the carbonyl carbons of the ester and the urethane (B1682113) groups, the quaternary carbon of the Boc group, and the various carbons of the phenylalanine residue. nih.gov For instance, in a derivative like Boc-Phe-Phe-OH, the ¹³C NMR spectrum in CDCl₃ shows signals for the carbonyl carbons (C of –COOH, C of –CON, C of NCOO), the carbons of the phenyl rings, the α-carbons of the phenylalanine residues, and the carbons of the Boc group. nih.gov
Table 1: Representative ¹H and ¹³C NMR Data for Boc-Phe-OMe and Derivatives
| Compound | Nucleus | Chemical Shift (δ ppm) | Multiplicity | Assignment |
|---|---|---|---|---|
| Boc-Phe-OMe | ¹H | ~1.4 | s | Boc (9H) |
| ~4.6 | m | α-CH (1H) | ||
| ~7.2-7.3 | m | Aromatic (5H) | ||
| Boc-Phe-Phe-OH nih.gov | ¹³C | 28.19 | Boc-CH₃ | |
| 37.4, 38.0 | β-C of Phe | |||
| 53.9, 55.6 | α-C of Phe | |||
| 80.5 | C of Boc | |||
| 126.9-136.4 | Aromatic C | |||
| 155.7, 171.6, 175.1 | Carbonyl C |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. In Boc-Phe-OMe and its derivatives, characteristic absorption bands are observed for the N-H and C=O stretching vibrations. The N-H stretch of the amide group is typically seen around 3320 cm⁻¹. The C=O stretching vibrations of the ester and urethane groups appear at approximately 1720 cm⁻¹ and 1650-1700 cm⁻¹, respectively. For example, in Boc-Phe-Phe-OH, the IR spectrum (KBr) shows a prominent N-H stretch at 3320 cm⁻¹ and a C=O (ester) stretch at 1720 cm⁻¹. The analysis of the amide-I spectral profile is particularly useful in studying the secondary structures of these peptides in solution and the solid state.
Mass Spectrometry (MS, HRMS-ESI)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for peptides. High-resolution mass spectrometry (HRMS-ESI) provides highly accurate mass measurements, which can confirm the molecular formula. For instance, the high-resolution mass spectrum of a dipeptide derivative, Boc-Gly-Phe-OMe, showed a [M+H]⁺ ion at m/z 279.1339, corresponding to the calculated value for C₁₄H₁₉N₂O₄. ntu.ac.uk Similarly, HRMS-ESI analysis of Boc-Phe-Phe-OH confirmed its molecular formula. nih.gov
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule. The phenylalanine residue in Boc-Phe-OMe and its derivatives contains a phenyl group, which is a chromophore that absorbs UV light. The UV absorbance spectra of compounds like N-Boc-L-Phe-δzAbu-OMe show characteristic absorption due to the unsaturated residue. nih.gov The UV spectrum of Ac-Phe-OMe has been used to study electron transfer processes. hepvs.ch
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique has been applied to several derivatives of Boc-Phe-OMe to understand their solid-state conformations. For example, the crystal structure of Boc-Phe-Val-OMe revealed that the peptide adopts an extended conformation in the solid state. nih.gov In another study, the tripeptide Boc-Gly-Phe-Phe-OMe was found to adopt a type II β-turn-like conformation, described as an open turn, in the crystalline form. rsc.org The crystal structure of a more complex hexapeptide containing β-phenylalanine, Boc-β-Phe-β-Phe-d-Pro-Gly-β-Phe-β-Phe-OMe, showed a β-hairpin conformation that assembles into an extended β-pleated sheet. pnas.org These studies provide precise bond lengths, bond angles, and torsion angles, which are crucial for detailed conformational analysis.
Conformational Studies in Solution and Solid State
The conformation of peptides can differ significantly between the solution and solid states. Various spectroscopic techniques, in conjunction with computational methods, are used to investigate these conformational preferences.
In the solid state, X-ray crystallography provides a static picture of the molecular conformation. For instance, while Boc-Phe-Val-OMe has an extended conformation, a related peptide, Ac-ΔPhe-Val-OH, shows a folded conformation, highlighting the influence of the dehydro-phenylalanine residue. nih.gov The tripeptide Boc-Gly-Phe-Phe-OMe adopts an open turn conformation in the solid state. rsc.org
In solution, NMR spectroscopy is a primary tool for conformational analysis. Techniques like Nuclear Overhauser Effect (NOE) studies can provide information about the proximity of protons, which helps in determining the peptide's folding. For example, a study on Boc-L-Phe-(Aib)₃-OMe in chloroform (B151607) solution provided evidence for a Type II Phe-Aib β-turn. capes.gov.br In contrast, the solid-state structure of a related compound showed a different type of β-turn, indicating that intermolecular interactions in the crystal can influence the conformation. capes.gov.br The comparison of IR spectra of Boc-Phe-Aib-Leu-OMe in CCl₄ solution and in the solid state also revealed different secondary structures, with the solution phase containing γ-turns and the solid state exhibiting a β-turn structure. These findings underscore the importance of studying peptide conformations in different environments to gain a comprehensive understanding of their structural dynamics.
Table 2: Compound Names Mentioned in the Article
| Abbreviation / Trivial Name | Full Chemical Name |
|---|---|
| Boc-Phe-OMe | N-(tert-Butoxycarbonyl)-L-phenylalanine methyl ester |
| Boc-Phe-Phe-OMe | N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-phenylalanine methyl ester |
| Boc-Phe-Phe-OH | N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-phenylalanine |
| Boc-Phe-Aib-Leu-OMe | N-(tert-Butoxycarbonyl)-L-phenylalanyl-α-aminoisobutyryl-L-leucine methyl ester |
| Boc-Gly-Phe-OMe | N-(tert-Butoxycarbonyl)-glycyl-L-phenylalanine methyl ester |
| Boc-Phe-Val-OMe | N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-valine methyl ester |
| Ac-ΔPhe-Val-OH | N-Acetyl-α,β-didehydrophenylalanyl-L-valine |
| Boc-Gly-Phe-Phe-OMe | N-(tert-Butoxycarbonyl)-glycyl-L-phenylalanyl-L-phenylalanine methyl ester |
| Boc-β-Phe-β-Phe-d-Pro-Gly-β-Phe-β-Phe-OMe | N-(tert-Butoxycarbonyl)-β-homophenylalanyl-β-homophenylalanyl-D-prolyl-glycyl-β-homophenylalanyl-β-homophenylalanine methyl ester |
| Boc-L-Phe-(Aib)₃-OMe | N-(tert-Butoxycarbonyl)-L-phenylalanyl-tris(α-aminoisobutyryl) methyl ester |
| N-Boc-L-Phe-δzAbu-OMe | N-(tert-Butoxycarbonyl)-L-phenylalanyl-(Z)-α,β-didehydro-α-aminobutyric acid methyl ester |
| Ac-Phe-OMe | N-Acetyl-L-phenylalanine methyl ester |
Intramolecular Interactions
The conformation of Boc-Phe-OMe and its derivatives is significantly influenced by intramolecular interactions. The bulky tert-butoxycarbonyl (Boc) protecting group plays a pivotal role in dictating the peptide's backbone conformation. researchgate.net In some derivatives, the Boc group can interact with the side chains of amino acid residues. For instance, in tert-butoxycarbonyl-L-phenylalanyl-D-leucine-L-threonine methyl ester, the Boc group is positioned face-to-face with the D-leucine isobutyl side chain, contributing to an open conformation of the peptide. nih.gov
Furthermore, the presence of specific amino acid sequences can lead to the formation of defined secondary structures like β-turns. In the tripeptide Boc-Phe-Aib-Leu-OMe, a type II β-turn-like conformation is observed, which is stabilized by intramolecular hydrogen bonds. However, in other cases, such as in Boc-Gly-Phe-Phe-OMe, an "open turn" conformation is adopted, characterized by the absence of any intramolecular hydrogen bond. rsc.org This highlights the subtle interplay of steric and electronic effects of the constituent amino acids in determining the final folded structure. Computational studies on tripeptides have also suggested that C–H···π interactions between the Boc group and aromatic side chains can further stabilize folded structures, creating miniature β-hairpin mimetics. nih.govacs.org
The table below summarizes the observed intramolecular interactions in various Boc-Phe-OMe derivatives.
| Compound | Key Intramolecular Interaction(s) | Resulting Conformation |
| Boc-L-phenylalanyl-D-leucine-L-threonine methyl ester | Boc group face-to-face with D-leucine side chain | Open conformation nih.gov |
| Boc-Phe-Aib-Leu-OMe | Intramolecular hydrogen bond | Type II β-turn |
| Boc-Gly-Phe-Phe-OMe | Absence of intramolecular hydrogen bond | Open turn rsc.org |
| Boc-Trp-Aib containing tripeptides | Intramolecular hydrogen bond and C–H···π interactions | Miniature β-hairpin mimetic nih.govacs.org |
Hydrogen Bonding Networks
Hydrogen bonding is a fundamental force driving the structure and assembly of Boc-Phe-OMe and its derivatives. In the solid state, these molecules often form extensive intermolecular hydrogen bonding networks. For example, in the crystal structure of tert-butoxycarbonyl-L-phenylalanyl-D-leucine-L-threonine methyl ester, molecules are linked by four independent hydrogen bonds to form an infinite sheet structure. nih.gov Similarly, the self-assembly of Boc-protected dipeptides can be driven by intermolecular hydrogen bonds between the amide groups of the peptide backbone. rsc.org
The nature of these hydrogen bonding networks can be influenced by the specific amino acid sequence and the presence of protecting groups. In a β-hairpin peptide containing β-amino acids, the unidirectional alignment of N-H···O=C hydrogen bonds results in a "polar" β-sheet. pnas.org In contrast, peptides composed of α-amino acids typically form "apolar" sheets with alternating hydrogen bond directions. pnas.org The presence of a C-terminal methyl ester, as in Boc-Phe-OMe, can also influence the hydrogen bonding pattern compared to its carboxylic acid counterpart. mdpi.com
The following table details the hydrogen bonding patterns observed in different Boc-Phe-OMe derivatives.
| Compound/Derivative Family | Hydrogen Bonding Pattern | Resulting Supramolecular Structure |
| tert-butoxycarbonyl-L-phenylalanyl-D-leucine-L-threonine methyl ester | Four independent intermolecular hydrogen bonds | Infinite sheet structure nih.gov |
| β-hairpin peptide with β-amino acids | Unidirectional N-H···O=C hydrogen bonds | "Polar" β-sheet pnas.org |
| N-benzyloxycarbonyl-alanyl-phenylalanyl-methyl ester (Z-AF-OMe) | Intermolecular hydrogen bonds involving amide and urethane groups | Straight parallel β-sheet mdpi.com |
π-π Stacking Interactions
The aromatic phenyl group of the phenylalanine residue is a key contributor to the structural organization of Boc-Phe-OMe and its derivatives through π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π systems of aromatic rings, play a significant role in both intramolecular and intermolecular organization.
In the solid state, π-π stacking can dictate the packing of molecules. For instance, in some peptide structures, face-to-edge π-π stacking interactions are observed between adjacent molecules, contributing to the formation of supramolecular helical structures. csic.es The presence of other aromatic residues, such as in Boc-Phe-Phe-OMe, can lead to enhanced π-π stacking, which is a driving force for the self-assembly into nanostructures like nanotubes. The introduction of a bulky Fmoc group in place of Boc can further enhance these aromatic stacking interactions.
The table below provides examples of π-π stacking in Boc-Phe-OMe derivatives.
| Compound/Derivative | Type of π-π Stacking | Role in Structure/Assembly |
| Acetyl protected diphenylalanine | Face-to-edge | Stabilization of supramolecular helix csic.es |
| Boc-Phe-Phe-OMe | Phenyl group stacking | Driving force for nanotube formation |
| Fmoc-Phe-Phe-OH | Enhanced aromatic stacking | Formation of rigid hydrogels |
Self-Assembly and Nanostructure Formation
A remarkable feature of Boc-Phe-OMe and its derivatives is their ability to self-assemble into a variety of well-defined nanostructures. This process is driven by a combination of the non-covalent interactions discussed previously, including hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.gov The final morphology of the self-assembled structure is highly dependent on factors such as the specific peptide sequence, the nature of the protecting groups, and the solvent conditions. rsc.org
For example, Boc-protected di- and tripeptides have been shown to form highly organized structures like nanotubes when dried from methanol (B129727) solutions. nih.gov Specifically, Boc-Phe-Phe-Phe-Ile-Ile-OMe and Boc-Trp-Ile-Ile-OMe form nanotubular structures. nih.gov The removal of the Boc group can disrupt the formation of these tubular structures, leading to the formation of spherical aggregates instead. nih.gov This highlights the crucial role of the Boc group in directing the self-assembly process. In another instance, Boc-Phe-Phe-OMe has been observed to self-assemble into twisted fibrils, while its tyrosine-modified analogues form microspheres. acs.org
The solvent also plays a critical role. For example, Boc-Phe-Phe can form nanotubes or nanospheres depending on the solvent system used. rsc.org Co-assembly of Boc-Phe-Phe with unprotected Phe-Phe can lead to the formation of unique "molecular necklace" nanoarchitectures.
The following table summarizes the self-assembly behavior of various Boc-Phe-OMe derivatives.
| Compound | Solvent/Conditions | Observed Nanostructure |
| Boc-Ile-Ile-OMe, Boc-Phe-Phe-Phe-Ile-Ile-OMe, Boc-Trp-Ile-Ile-OMe | Dried from methanol | Nanotubes nih.gov |
| H-Leu-Ile-Ile-OMe | Dried from methanol | Spherical nanostructures nih.gov |
| Boc-Phe-Phe-OMe | - | Twisted fibrils acs.org |
| Boc-Phe-Tyr-OMe, Boc-Tyr-Phe-OMe, Boc-Tyr-Tyr-OMe | - | Microspheres acs.org |
| Boc-Phe-Phe | HFIP/water or HFIP/ethanol | Nanotubes or nanospheres rsc.orgrsc.org |
| Co-assembly of Boc-Phe-Phe and Phe-Phe | - | "Molecular necklaces" |
Compound Names
| Abbreviation/Name | Full Chemical Name |
| Boc-Phe-OMe | N-tert-butoxycarbonyl-L-phenylalanine methyl ester |
| Boc-L-phenylalanyl-D-leucine-L-threonine methyl ester | N-tert-butoxycarbonyl-L-phenylalanyl-D-leucyl-L-threonine methyl ester |
| Boc-Phe-Aib-Leu-OMe | N-tert-butoxycarbonyl-L-phenylalanyl-α-aminoisobutyryl-L-leucine methyl ester |
| Boc-Gly-Phe-Phe-OMe | N-tert-butoxycarbonyl-glycyl-L-phenylalanyl-L-phenylalanine methyl ester |
| Boc-Trp-Aib | N-tert-butoxycarbonyl-L-tryptophyl-α-aminoisobutyric acid |
| Z-AF-OMe | N-benzyloxycarbonyl-L-alanyl-L-phenylalanine methyl ester |
| Fmoc-Phe-Phe-OH | N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanyl-L-phenylalanine |
| Boc-Ile-Ile-OMe | N-tert-butoxycarbonyl-L-isoleucyl-L-isoleucine methyl ester |
| Boc-Phe-Phe-Phe-Ile-Ile-OMe | N-tert-butoxycarbonyl-L-phenylalanyl-L-phenylalanyl-L-phenylalanyl-L-isoleucyl-L-isoleucine methyl ester |
| Boc-Trp-Ile-Ile-OMe | N-tert-butoxycarbonyl-L-tryptophyl-L-isoleucyl-L-isoleucine methyl ester |
| H-Leu-Ile-Ile-OMe | L-leucyl-L-isoleucyl-L-isoleucine methyl ester |
| Boc-Phe-Tyr-OMe | N-tert-butoxycarbonyl-L-phenylalanyl-L-tyrosine methyl ester |
| Boc-Tyr-Phe-OMe | N-tert-butoxycarbonyl-L-tyrosyl-L-phenylalanine methyl ester |
| Boc-Tyr-Tyr-OMe | N-tert-butoxycarbonyl-L-tyrosyl-L-tyrosine methyl ester |
| Phe-Phe | L-phenylalanyl-L-phenylalanine |
Advanced Applications and Functionalization
Design of Peptide Mimics
Boc-Phe-OMe serves as a fundamental building block in the creation of peptidomimetics, which are compounds that mimic the structure and function of natural peptides. smolecule.com Its inherent structural properties, including the bulky Boc (tert-butyloxycarbonyl) protecting group and the aromatic phenylalanine residue, allow for the systematic construction of complex peptide-like molecules. chemimpex.com Researchers utilize Boc-Phe-OMe and its derivatives to investigate structure-activity relationships, which is crucial for designing molecules with enhanced stability, bioavailability, and specific biological activities. chemimpex.com
The process often involves incorporating Boc-Phe-OMe into a growing peptide chain, where the Boc group provides protection to the N-terminus, preventing unwanted side reactions during synthesis. This allows for controlled, stepwise assembly of peptide mimics. For instance, dipeptides such as Boc-Phe-Phe-OMe are studied for their self-assembly properties, which can be influenced by the Boc group, leading to the formation of distinct nanostructures like fibrillar assemblies. rsc.org These designed structures can mimic biological motifs, such as the β-hairpin turns found in proteins. A designed 17-residue peptide featuring a β-hairpin module terminating in Leu-Phe-Val-OMe has been conformationally characterized, demonstrating the utility of such building blocks in constructing synthetic protein mimics. nih.gov The development of peptidomimetics based on phenylalanine-containing structures has also been applied to create novel binders for viral proteins, such as the HIV-1 capsid. nih.gov
Functionalization for Targeted Therapies
The functionalization of Boc-Phe-OMe is a key strategy in the development of targeted therapies and advanced drug delivery systems. chemimpex.com The core structure of Boc-Phe-OMe can be chemically modified to enhance its therapeutic potential, improve drug delivery, and enable specific targeting of diseased cells. chemimpex.com
One prominent application is in the construction of self-assembling peptide nanostructures for drug delivery. For example, a cationic tripeptide, Boc-Arg-Trp-Phe-OMe, has been shown to self-assemble into spherical nanostructures in aqueous solutions. nih.govnih.gov These nanostructures can encapsulate chemotherapeutic drugs, and the presence of phenylalanine methyl ester contributes to the hydrophobic core where drugs are loaded. nih.govnih.gov The surface can be further functionalized with targeting ligands, such as aptamers, to direct the nanocarrier specifically to cancer cells, thereby enhancing therapeutic efficacy and minimizing off-target effects. nih.gov
Furthermore, the phenylalanine ring of Boc-Phe-OMe can be functionalized with various chemical groups to create derivatives with specific properties for targeted therapies. Examples include:
Halogenation : The introduction of a bromine atom, as in Boc-4-bromo-D-phenylalanine methyl ester, aids in studying protein-ligand interactions through techniques like X-ray crystallography and can be used to design inhibitors for specific protein-protein interactions.
Alkynylation : The addition of an ethynyl (B1212043) group, as seen in N-Boc-4-ethynyl-L-phenylalanine methyl ester, allows for "click chemistry" reactions. This facilitates the selective attachment of biomolecules, which is valuable for creating peptidomimetics that can bind to specific protein targets and for studying protein-protein interactions.
These functionalizations are instrumental in designing sophisticated drug delivery vehicles and therapeutic agents with improved targeting and efficacy. vulcanchem.com
Development of Enzyme Substrates and Inhibitors
Boc-Phe-OMe and related peptide fragments are extensively used in the study of enzyme kinetics and the development of specific enzyme inhibitors. The phenylalanine residue is a key recognition element for certain proteases, such as chymotrypsin (B1334515), making its derivatives valuable tools for enzymology. mdpi.com
As enzyme substrates , peptides containing phenylalanine are synthesized to investigate the specificity and activity of proteases. The hydrolysis of a peptide bond adjacent to a phenylalanine residue can be monitored to determine kinetic parameters like K(m) and k({cat}). Studies have shown that chymotrypsin has a high specificity for substrates containing phenylalanine, attributed to the aromatic ring fitting into the enzyme's hydrophobic pocket. mdpi.com Peptides like Ac-Phe-OMe and Ac-Ala-Ala-Phe-OMe are used as acyl components in chymotrypsin-catalyzed peptide bond formation studies. researchgate.net
As enzyme inhibitors , Boc-Phe-OMe derivatives are designed to block the active sites of specific enzymes, which is a common strategy in drug development.
HIV-1 Protease Inhibitors : A potent, tight-binding inhibitor of HIV-1 protease was developed based on the structure Boc-Phe-[CH(_{2})-NH]-Phe-Glu-Phe-OMe. core.ac.uk In this design, the scissile amide bond of a substrate is replaced with a non-cleavable reduced bond, resulting in a molecule that binds strongly to the enzyme's active site without being degraded. core.ac.uk
Substance P Degradation Inhibitors : Short peptide fragments, such as Boc-Phe-Phe-OMe, have been found to inhibit the degradation of substance P, a neuropeptide involved in pain transmission. nih.gov By attaching a metal-chelating hydroxamic acid moiety to the carboxyl terminus of such peptides, even more potent competitive inhibitors have been created. nih.gov
Chymotrypsin Inhibitors : Dipeptides like H-D-Phe-L-Phe-OMe have been shown to be strong inhibitors of chymotrypsin. oup.com The inhibitory action is attributed to the formation of a hydrophobic core that fits into the enzyme's binding sites. oup.com
The table below summarizes examples of Boc-Phe-OMe related compounds used in enzyme studies.
| Compound/Peptide Fragment | Enzyme | Application | Finding |
| Boc-Phe-[CH({2})-NH]-Phe-Glu-Phe-OMe | HIV-1 Protease | Inhibitor | Acts as a tight-binding inhibitor with a subnanomolar inhibition constant. core.ac.uk |
| Boc-Phe-Phe-OMe | Substance-P-degrading enzyme | Inhibitor | Inhibits the degradation of a radiolabeled substance P substrate. nih.gov |
| Phenylalanine-containing peptides | Chymotrypsin | Substrate | The enzyme shows high specificity (k({cat})/K({m})) for substrates with Phe residues due to the aromatic ring. mdpi.com |
| H-D-Phe-L-Phe-OMe | Chymotrypsin | Inhibitor | Exhibits strong competitive inhibition with a K(_i) of 9.0 x 10 M. oup.com |
Chiral Analysis and Enantioseparation in Peptide Chemistry
The stereochemistry of amino acids is paramount in peptide chemistry, as the biological activity of peptides is highly dependent on their chiral integrity. Boc-L-Phe-OMe is a chiral molecule, and ensuring its enantiomeric purity is essential for the synthesis of well-defined, biologically active peptides. sigmaaldrich.com The presence of even small amounts of the D-enantiomer can significantly impact the final peptide's structure and function. phenomenex.com Therefore, robust analytical methods for chiral analysis and enantioseparation are critical.
Several techniques are employed for the chiral resolution of phenylalanine and its derivatives:
High-Performance Liquid Chromatography (HPLC) : Chiral HPLC is a primary method for analyzing the enantiomeric purity of protected amino acids like Boc-Phe-OMe. sigmaaldrich.comphenomenex.com This is often achieved using chiral stationary phases (CSPs) that can differentiate between enantiomers. Polysaccharide-based CSPs and macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC phases) have proven effective for resolving N-blocked amino acids. sigmaaldrich.comphenomenex.com
Enzymatic Resolution : Enzymes can be used for the enantioselective synthesis or separation of chiral amino acids. For instance, proteases like Protamex have been used for the kinetic resolution of N-acetamido-alanine esters to obtain enantiomerically pure phenylalanine derivatives with high purity (>99% ee). nih.gov
Derivatization Followed by Separation : Racemic mixtures can be derivatized with a chiral reagent to form diastereomers, which can then be separated using standard chromatographic techniques. For example, racemic phenylalanine can be derivatized with o-phthalaldehyde (B127526) (OPA) and a chiral thiol, followed by HPLC analysis to resolve the enantiomers. rsc.org
Classical Resolution : This method involves the formation of diastereomeric salts using an optically pure resolving agent. An optically pure aromatic acetic acid derivative can be used to resolve D,L-phenylalanine esters by fractional crystallization of the resulting diastereomeric salts. google.comgoogle.com
The table below outlines various methods used for the chiral analysis of phenylalanine derivatives.
| Analytical Method | Principle | Application Example |
| Chiral HPLC with CSP | Differential interaction of enantiomers with a chiral stationary phase. | Separation of N-FMOC-Phe-OH enantiomers on polysaccharide-based CSPs. phenomenex.com |
| Enzymatic Resolution | Enantioselective enzymatic reaction. | Resolution of N-acetamido-alanine esters using Protamex proteinase to yield enantiopure phenylalanine derivatives. nih.gov |
| Pre-column Derivatization with HPLC | Formation of diastereomers with a chiral derivatizing agent, followed by separation on a standard column. | Resolution of racemic phenylalanine by derivatization with OPA/2-mercaptoethanol. rsc.org |
| Classical Resolution | Formation and separation of diastereomeric salts with a chiral resolving agent. | Use of an optically pure aromatic acetic acid derivative to resolve D,L-phenylalanine ester. google.com |
These methods are essential for quality control in peptide synthesis, ensuring that building blocks like Boc-L-Phe-OMe meet the high standards of enantiomeric purity required for producing peptides with predictable and reliable biological activity. sigmaaldrich.commdpi.com
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
